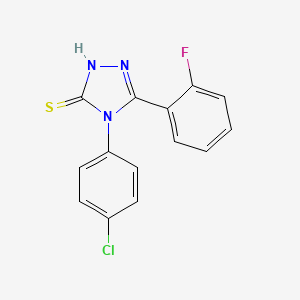
4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group at the 4-position and a fluorophenyl group at the 5-position of the triazole ring, along with a thiol group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Functionalized aromatic compounds.
科学的研究の応用
4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and the aromatic substituents contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-fluorophenyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity
特性
分子式 |
C14H9ClFN3S |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9ClFN3S/c15-9-5-7-10(8-6-9)19-13(17-18-14(19)20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20) |
InChIキー |
MCURJJHBMTYIOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

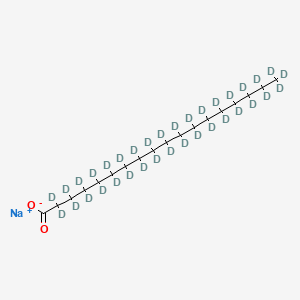

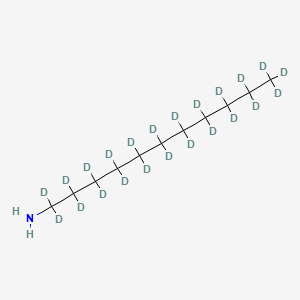
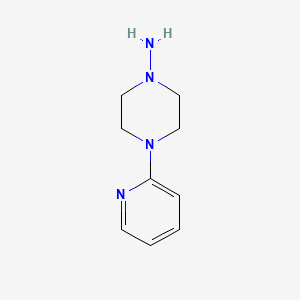
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
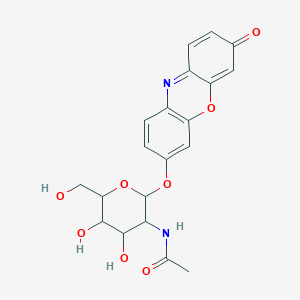
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)

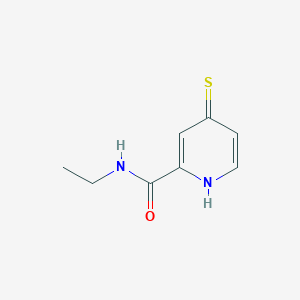

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
